molecular formula C34H40N4O6 B12419779 methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate

methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate

カタログ番号: B12419779
分子量: 605.7 g/mol
InChIキー: ZOGAICCHSUSCBX-BBWXTLFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate is a structurally complex benzimidazole derivative. Key features include:

  • Benzimidazole core: A nitrogen-containing heterocycle known for pharmacological relevance, particularly in enzyme inhibition .
  • Substituents:
    • Position 2: A 1,1,2,2,2-pentadeuterioethoxy group, introducing deuterium to enhance metabolic stability.
    • Position 3: A biphenylmethyl group with an (E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl moiety, likely influencing target binding and solubility.
    • Position 4: A methyl ester, which may affect hydrolysis kinetics compared to ethyl esters .

This compound’s design suggests applications in drug development, leveraging deuterium substitution to prolong half-life and improve pharmacokinetics.

特性

分子式

C34H40N4O6

分子量

605.7 g/mol

IUPAC名

methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate

InChI

InChI=1S/C34H40N4O6/c1-5-8-12-23(6-2)22-44-34(40)36-31(37-41)27-14-10-9-13-26(27)25-19-17-24(18-20-25)21-38-30-28(32(39)42-4)15-11-16-29(30)35-33(38)43-7-3/h9-11,13-20,23,41H,5-8,12,21-22H2,1-4H3,(H,36,37,40)/i3D3,7D2

InChIキー

ZOGAICCHSUSCBX-BBWXTLFWSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\O)/NC(=O)OCC(CC)CCCC)C(=O)OC

正規SMILES

CCCCC(CC)COC(=O)NC(=NO)C1=CC=CC=C1C2=CC=C(C=C2)CN3C4=C(C=CC=C4N=C3OCC)C(=O)OC

製品の起源

United States

生物活性

Methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate is a complex benzimidazole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on various studies.

Chemical Structure

The compound features a benzimidazole core with multiple substituents that may influence its biological activity. The structural formula can be represented as follows:

C27H36D5N3O4\text{C}_{27}\text{H}_{36}\text{D}_5\text{N}_3\text{O}_4

1. Receptor Binding Affinity

Research indicates that benzimidazole derivatives often exhibit significant binding affinity for serotonin receptors. For instance, compounds similar to the one have shown high affinity for the 5-HT4 receptor, which is implicated in various central nervous system functions. In particular:

  • Ki values for selective antagonists of the 5-HT4 receptor have been reported in the subnanomolar range (0.11 - 0.54 nM) for various analogues . This suggests that the compound may also share similar properties.

2. Antagonistic Activity

In studies focused on antagonistic properties against P2X3 receptors, benzimidazole derivatives demonstrated promising results. For example:

  • A benzimidazole derivative exhibited an IC50 value of approximately 450 nM against hP2X3R . This indicates potential therapeutic applications in pain management and other conditions related to purinergic signaling.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Key observations include:

  • Substituent Effects : The presence of bulky groups and specific electronic properties at certain positions on the benzimidazole ring significantly influences receptor binding affinity and selectivity .
Substituent Position Effect on Activity
Para-positionIncreased binding affinity
Halogen substitutionsEnhanced selectivity for specific receptors

Case Study 1: Antidepressant Activity

A study examining various benzimidazole derivatives found that specific modifications led to enhanced antidepressant-like effects in animal models. The compound's ability to modulate serotonin levels was linked to its binding affinity at serotonin receptors .

Case Study 2: Cancer Research

Another investigation assessed the cytotoxic effects of benzimidazole derivatives against cancer cell lines. Results indicated that certain derivatives induced apoptosis in breast cancer cells through mechanisms involving mitochondrial dysfunction .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with structurally related molecules:

Compound Name / CAS No. Core Structure Key Substituents Molecular Formula (MW) Notable Properties
Target Compound Benzimidazole 2-Deuterioethoxy; 3-biphenylmethyl with carbamimidoyl; 4-methyl ester C₃₇H₄₀D₅N₅O₅ (Est. ~710 g/mol) Enhanced metabolic stability via deuterium; potential for prolonged activity
Ethyl 3-[[4-(2-Carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate Benzimidazole 2-Ethoxy; 3-biphenylmethyl with carbamoyl; 4-ethyl ester C₂₆H₂₅N₃O₄ (MW: 455.5 g/mol) Ethyl ester may slow hydrolysis; non-deuterated ethoxy limits metabolic stability
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole Thiadiazole ring; phenylcarbamoyl; methyl ester C₁₈H₁₅N₃O₄S (MW: 369.4 g/mol) Thiadiazole enhances electron-withdrawing effects; possible antimicrobial activity
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide Benzothiazole Benzothiazole ring; butoxy chain C₂₄H₂₂N₂O₂S (MW: 402.5 g/mol) High lipophilicity (XLogP3: 6.1); long butoxy chain may improve membrane permeation

Key Comparative Insights

Deuterium Substitution vs. Non-Deuterated Analogs

The target compound’s 1,1,2,2,2-pentadeuterioethoxy group distinguishes it from analogs like the ethyl-substituted benzimidazole in .

Ester Group Variations
  • Methyl ester (target) : Hydrolyzes faster than ethyl esters (e.g., ) but improves aqueous solubility.
  • Ethyl ester () : Slower hydrolysis may prolong systemic exposure but reduces solubility.
Heterocyclic Core Modifications
  • Thiadiazole () : Electron-deficient ring enhances interactions with electrophilic targets (e.g., bacterial enzymes).
  • Benzothiazole () : Increased aromaticity and lipophilicity (XLogP3: 6.1) may favor CNS penetration .
Substituent Chain Length and Lipophilicity
  • Butoxy group () : Extends lipophilicity (XLogP3: 6.1), favoring passive diffusion across membranes.
  • Deuterioethoxy (target) : Balances metabolic stability with moderate lipophilicity (estimated XLogP3: ~5.8).

Q & A

Q. What synthetic strategies are employed for synthesizing this compound?

The synthesis involves a multi-step approach:

  • Step 1 : Condensation of 2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole precursors with deuterated ethanol to ensure isotopic labeling.
  • Step 2 : Introduction of the 2-ethylhexoxycarbonyl group via carbamate-forming reactions under anhydrous conditions .
  • Step 3 : Final coupling of the hydroxamic acid moiety using EDC/HOBt-mediated amidation .
    Key Methodological Considerations :
  • Deuterium incorporation requires strict anhydrous conditions to prevent isotopic exchange.
  • Purification via gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.
  • Structural confirmation using 1H^1\text{H} and 13C^{13}\text{C} NMR, with deuterium content validated by mass spectrometry (MS) .

Q. How is the compound characterized for structural integrity and purity?

  • NMR Spectroscopy : 1H^1\text{H} NMR identifies non-deuterated protons (e.g., aromatic signals at δ 7.2–8.1 ppm), while 13C^{13}\text{C} NMR confirms carbonyl groups (e.g., 165–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) quantifies deuterium enrichment (e.g., m/z 589.2543 [M+H]+^+) and detects isotopic purity (>98% deuterium) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>95%) and resolves stereoisomeric impurities .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC50_{50} values calculated using nonlinear regression .
  • Enzyme Inhibition : Fluorometric assays for HDAC or protease inhibition, comparing activity to reference inhibitors (e.g., SAHA for HDACs) .

Advanced Research Questions

Q. How can isotopic labeling (pentadeuterioethoxy group) impact pharmacokinetic studies?

  • Metabolic Stability : Deuterium labeling reduces metabolic degradation (C-D bonds resist cytochrome P450 oxidation), prolonging half-life. Validate via liver microsomal assays with LC-MS tracking .
  • Tracer Applications : Use 2H^2\text{H}-NMR or deuterium isotope effects (DIE) to study reaction mechanisms in vivo .
  • Data Contradictions : If plasma stability data conflict with in vitro microsomal results, cross-validate using deuterium kinetic isotope effect (KIE) calculations .

Q. How can QSAR models optimize its bioactivity?

  • Descriptor Selection : Use 2D-QSAR with descriptors like logP, topological polar surface area (TPSA), and electronegativity to predict IC50_{50} values .
  • Validation : Compare predicted vs. experimental IC50_{50} for a training set of 131 benzimidazole derivatives. Adjust Hammett constants for substituent effects on the hydroxamic acid moiety .
  • Limitations : Address outliers by analyzing steric hindrance from the 2-ethylhexoxycarbonyl group using molecular docking (e.g., AutoDock Vina) .

Q. What strategies resolve contradictions in spectroscopic vs. computational structural data?

  • X-ray Crystallography : Resolve ambiguous NMR signals (e.g., benzimidazole ring conformation) by growing single crystals in DMSO/water and analyzing torsion angles (e.g., N2–C2–C3 = 175.22°) .
  • DFT Calculations : Compare computed 1H^1\text{H} NMR chemical shifts (Gaussian 16, B3LYP/6-31G**) with experimental data. Deviations >0.3 ppm suggest alternative tautomers .

Q. How does the 2-ethylhexoxycarbonyl group influence stability under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The bulky 2-ethylhexyl group reduces esterase-mediated hydrolysis compared to methyl esters .
  • pH Sensitivity : Test stability in acidic (pH 2.0, simulated gastric fluid) and basic (pH 9.0) conditions. Carbamate groups degrade above pH 8.0, requiring enteric coatings for oral delivery .

Q. What role does the hydroxamic acid moiety play in metal chelation?

  • Coordination Studies : Titrate with Fe3+^{3+} or Zn2+^{2+} and monitor UV-Vis absorbance shifts (e.g., λ~280 nm for Fe3+^{3+} complexes). Calculate binding constants (Kb_\text{b}) via Benesi-Hildebrand plots .
  • Catalytic Applications : Test metal-complexed forms in oxidation reactions (e.g., cyclohexane to adipic acid) using H2_2O2_2 as an oxidant. Compare turnover numbers (TON) to non-chelated analogs .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReaction ConditionsYield (%)Purity (HPLC)
1DMF, 80°C, 12 h6590%
2THF, EDC/HOBt, RT7895%
3CH2_2Cl2_2, 0°C, 2 h8298%

Q. Table 2: Biological Activity Profile

Assay TypeCell Line/EnzymeIC50_{50} (µM)Reference Compound
Cytotoxicity (MTT)MDA-MB-2314.2 ± 0.3Camptothecin (0.8)
HDAC InhibitionHeLa Nuclear Extract0.15 ± 0.02SAHA (0.03)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。